6-(2-Aminopropyl)benzofuran hydrochloride, commonly referred to as 6-EAPB, is a synthetic compound that belongs to the class of aminoalkylbenzofurans. This compound is structurally related to other psychoactive substances and has garnered attention for its stimulant and entactogenic properties. It is often studied in the context of its potential effects on neurotransmitter systems, particularly its interaction with monoamine transporters.
6-EAPB is classified under the broader category of new psychoactive substances (NPS). It is chemically similar to other compounds such as 5-(2-aminopropyl)benzofuran (5-APB) and has been associated with various recreational uses. The compound's chemical identifier is 1823318-37-1, and it is available for research purposes from various chemical suppliers .
The synthesis of 6-EAPB hydrochloride typically involves a multi-step reaction process. The primary synthetic route includes the reaction of 6-bromo-1-benzofuran with N-ethyl-2-bromo-1-propanamine. This reaction is carried out under specific conditions using a solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction. After the initial reaction, the product is purified and converted into its hydrochloride salt form for stability and ease of handling .
The synthesis can be broken down into several key steps:
6-EAPB can undergo various chemical reactions:
Each type of reaction requires specific conditions:
The mechanism of action for 6-EAPB primarily involves its interaction with monoamine transporters, particularly the serotonin transporter (SERT) and dopamine transporter (DAT). Research indicates that 6-EAPB acts as a substrate-type releaser at these transporters, facilitating the release of neurotransmitters such as serotonin and dopamine.
In studies comparing 6-EAPB to other psychoactive substances, it was found that 6-EAPB has a higher potency than traditional stimulants like methylenedioxymethamphetamine (MDMA). For instance, it has been shown that 6-EAPB can induce significant release at SERT with an effective concentration (EC50) value around 36 nM, indicating strong activity at low concentrations .
6-EAPB hydrochloride typically appears as a white crystalline solid. Its melting point and solubility characteristics are important for determining its stability and usability in laboratory settings.
The chemical stability of 6-EAPB can be influenced by factors such as pH and temperature. It exhibits typical reactivity patterns associated with amines and aromatic compounds, making it amenable to various chemical transformations.
Studies have shown that the compound's solubility in water is limited but can be enhanced in organic solvents. Its stability under different environmental conditions remains an area of active research, particularly concerning its degradation pathways in biological systems .
6-EAPB has several applications in scientific research:
Benzofuran derivatives emerged as significant subjects in psychoactive research following initial investigations into their structural and functional analogs of phenethylamines. The foundational compound 6-(2-aminopropyl)benzofuran (6-APB), first synthesized in 1993 by David E. Nichols, was conceived as a non-neurotoxic alternative to 3,4-methylenedioxymethamphetamine (MDMA) due to its benzofuran core replacing the traditional methylenedioxyphenyl ring [1] [4]. Early pharmacological studies revealed that 6-APB acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA), with high selectivity for the 5-HT₂B receptor—a characteristic linked to both entactogenic effects and potential cardiotoxicity [1] [2]. By the 2010s, 6-APB and its isomers (e.g., 5-APB) entered recreational markets under branded names like "Benzofury," capitalizing on their structural ambiguity to evade drug legislation [1] [4]. The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) first detected 5-APB in 2010 and 6-APB in 2011, marking benzofurans as established novel psychoactive substances (NPS) within Europe’s rapidly diversifying drug landscape [2] [3].
6-EAPB (1-(benzofuran-6-yl)-N-ethylpropan-2-amine) represents a deliberate structural modification of 6-APB, where the primary amine is substituted with an N-ethyl group. This alteration was designed to circumvent regulatory controls targeting the parent compound [5]. Following the UK’s 2013 Temporary Class Drug Order banning 6-APB, 6-EAPB gained traction in online markets as a "legal high" due to its exclusion from analog-specific legislation [5]. Chemically classified as an N-alkylated benzofuran, 6-EAPB shares core features with entactogens like MDMA but exhibits distinct physicochemical properties, such as altered receptor-binding affinities and metabolic pathways [5] [10]. Its emergence exemplifies "law evasion" design principles pervasive in the NPS market: slight molecular tweaks preserve psychoactivity while avoiding legal restrictions [8] [10]. By 2014, the UK Advisory Council on the Misuse of Drugs (ACMD) recommended reclassifying 6-EAPB as a Class B drug, acknowledging its misuse potential [5]. Despite this, empirical data on 6-EAPB’s prevalence, pharmacology, and user demographics remain scarce compared to 6-APB, reflecting challenges in monitoring structurally fluid NPS families [3] [6].
The study of 6-EAPB is critical for understanding the neuropharmacological impact of N-alkyl modifications in benzofuran-based NPS. Preliminary evidence suggests that N-substitution alters monoamine transporter activity; for instance, N-methylated analogs like 5-MAPB exhibit enhanced dopamine release potency compared to non-alkylated counterparts [2]. However, 6-EAPB’s specific pharmacodynamic profile—including its affinity for serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters—remains unquantified [2] [10]. Significant knowledge gaps persist in four areas:
Table 1: Structural Evolution of Key Benzofuran-Derived NPS
Compound | Chemical Name | Core Modification | Year First Detected | Legal Status (as of 2025) |
---|---|---|---|---|
6-APB | 6-(2-aminopropyl)benzofuran | None (parent compound) | 2011 [2] | Class B (UK), Schedule III (CA) |
6-MAPB | 6-(2-methylaminopropyl)benzofuran | N-methylation | 2013 [2] | Class B (UK) |
6-EAPB | 1-(benzofuran-6-yl)-N-ethylpropan-2-amine | N-ethylation | ~2014 [5] | Class B (UK since 2014) |
5-APB | 5-(2-aminopropyl)benzofuran | Benzofuran ring isomerization | 2010 [2] | Class B (UK) |
Table 2: Critical Research Gaps for 6-EAPB
Domain | Specific Gap | Priority Level |
---|---|---|
Pharmacology | Affinity for DAT/SERT/NET (Ki values) | High |
Neurochemistry | In vivo monoamine release potency (EC₅₀) | High |
Metabolism | Phase I/II metabolic pathways | Medium |
Detection | Analytical standards for toxicological screening | High |
Epidemiology | Prevalence in drug seizures or user populations | Low |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: